molecular formula C13H18O B074284 2-Cyclohexyl-3-methylphenol CAS No. 1596-10-7

2-Cyclohexyl-3-methylphenol

Cat. No. B074284
CAS RN: 1596-10-7
M. Wt: 190.28 g/mol
InChI Key: MOPDEMAOEMHGAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclohexyl-3-methylphenol, also known as camphene hydroxylase, is a chemical compound that belongs to the class of phenols. It is a colorless to pale yellow liquid with a pleasant odor, and it is widely used in the field of scientific research due to its unique properties.

Mechanism Of Action

The mechanism of action of 2-Cyclohexyl-3-methylphenol involves the inhibition of bacterial and fungal growth by disrupting the cell membrane and cell wall. It also has the ability to inhibit the activity of certain enzymes, which can lead to the inhibition of bacterial and fungal growth.

Biochemical And Physiological Effects

Studies have shown that 2-Cyclohexyl-3-methylphenol has a number of biochemical and physiological effects. It has been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals. It also has the ability to reduce inflammation, making it a potential candidate for use in the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-Cyclohexyl-3-methylphenol in lab experiments is its ability to inhibit bacterial and fungal growth. This makes it a valuable tool for researchers studying the effects of bacteria and fungi on various biological processes. However, one limitation of using 2-Cyclohexyl-3-methylphenol is that it can be toxic to certain types of cells, which can limit its use in certain experiments.

Future Directions

There are a number of future directions for research involving 2-Cyclohexyl-3-methylphenol. One area of interest is the development of new drugs and antibiotics based on the compound's antibacterial and antifungal properties. Another area of interest is the study of the compound's potential use in the treatment of inflammatory diseases, such as arthritis and asthma. Additionally, further research is needed to fully understand the compound's mechanism of action and its potential applications in various fields of science.

Synthesis Methods

The synthesis of 2-Cyclohexyl-3-methylphenol can be achieved through a variety of methods. One of the most commonly used methods is the oxidation of 2-Cyclohexyl-3-methylphenol with hydrogen peroxide in the presence of a catalyst. Another method involves the reaction of 2-Cyclohexyl-3-methylphenol with a peroxyacid in the presence of a catalyst.

Scientific Research Applications

2-Cyclohexyl-3-methylphenol has been extensively studied in the field of scientific research due to its potential applications in various fields. It has been shown to have antibacterial and antifungal properties, making it a promising candidate for use in the development of new drugs and antibiotics.

properties

CAS RN

1596-10-7

Product Name

2-Cyclohexyl-3-methylphenol

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

2-cyclohexyl-3-methylphenol

InChI

InChI=1S/C13H18O/c1-10-6-5-9-12(14)13(10)11-7-3-2-4-8-11/h5-6,9,11,14H,2-4,7-8H2,1H3

InChI Key

MOPDEMAOEMHGAS-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)O)C2CCCCC2

Canonical SMILES

CC1=C(C(=CC=C1)O)C2CCCCC2

Origin of Product

United States

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